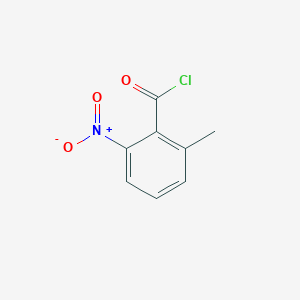

2-Methyl-6-nitrobenzoyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-5-3-2-4-6(10(12)13)7(5)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAJSTDJAIVHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510664 | |

| Record name | 2-Methyl-6-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66232-57-3 | |

| Record name | 2-Methyl-6-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-6-nitrobenzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methyl-6-nitrobenzoyl chloride

Abstract

This technical guide provides a comprehensive overview of the physical properties of 2-Methyl-6-nitrobenzoyl chloride (CAS No. 66232-57-3), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but also insights into the experimental methodologies for their determination and the underlying chemical principles. We will delve into the structural and electronic features that dictate the compound's physical state, solubility, and spectral characteristics, providing a robust framework for its application in a laboratory setting.

Introduction: Understanding the Molecular Architecture

This compound is an aromatic acyl chloride characterized by a benzene ring substituted with a methyl group, a nitro group, and a reactive benzoyl chloride moiety. Its molecular formula is C₈H₆ClNO₃, and its molecular weight is 199.59 g/mol .[1][2] The strategic placement of the methyl and nitro groups ortho to the benzoyl chloride functional group introduces significant steric and electronic effects that define its reactivity and physical properties.

The nitro group, being strongly electron-withdrawing, enhances the electrophilicity of the carbonyl carbon, making the compound a highly reactive acylating agent.[3] Conversely, the ortho-methyl group provides steric hindrance, which can influence the regioselectivity of its reactions. This unique combination of features makes it a valuable building block in multi-step organic synthesis.

Core Physical Properties

A precise understanding of the physical properties of a reagent is paramount for its effective use in synthesis, purification, and formulation. The following section details the key physical constants of this compound.

Summary of Physical Data

| Property | Value | Source(s) |

| CAS Number | 66232-57-3 | [1][2] |

| Molecular Formula | C₈H₆ClNO₃ | [1][2] |

| Molecular Weight | 199.59 g/mol | [1][2] |

| Appearance | Yellow crystalline powder | [4] |

| Melting Point | 68-70 °C | [5] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Insoluble and reactive with water. Soluble in various organic solvents. | [6] |

Detailed Analysis of Physical Properties

-

Physical State and Appearance: this compound exists as a yellow crystalline powder at standard temperature and pressure.[4] Its relatively low melting point means it may also be encountered as a low-melting solid. Like other acyl chlorides, it is known to be a lachrymator, meaning it can irritate the eyes and cause tearing.[7]

-

Melting Point: The melting point of this compound is reported to be in the range of 68-70 °C.[5] The melting point of a crystalline solid is a sensitive indicator of purity. A sharp melting range, typically narrow (0.5-1.0°C), is indicative of a high-purity sample. Impurities tend to depress and broaden the melting range.

-

Solubility: Acyl chlorides as a class are reactive with protic solvents such as water and alcohols.[6] this compound is insoluble in water and will undergo rapid hydrolysis upon contact to form the corresponding carboxylic acid, 2-methyl-6-nitrobenzoic acid, and hydrochloric acid.[6] It is generally soluble in a range of common aprotic organic solvents such as chloroform, dichloromethane, toluene, and ethers.[7] When selecting a solvent for a reaction, it is crucial to use an anhydrous grade to prevent hydrolysis of the acyl chloride.

Spectral Characterization: The Molecular Fingerprint

Spectroscopic data provides an unambiguous identification of a molecule and offers insights into its electronic and structural properties. While experimental spectra for this compound are not widely published, this section outlines the expected spectral features based on the analysis of its functional groups and data from closely related isomers.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups within the molecule. The most characteristic absorptions for this compound are expected to be:

-

C=O Stretch (Acyl Chloride): A very strong and sharp absorption band is anticipated in the region of 1775-1810 cm⁻¹ . This high frequency is characteristic of acyl chlorides and is due to the strong electron-withdrawing effect of the chlorine atom.[10][11]

-

N-O Stretch (Nitro Group): Two strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group. These typically appear around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

-

C-Cl Stretch: A weaker absorption band for the carbon-chlorine stretch is expected in the range of 550-730 cm⁻¹ .[11]

-

Aromatic C=C Stretches: Medium to weak absorptions in the region of 1450-1600 cm⁻¹ will be present, corresponding to the carbon-carbon double bond stretching within the benzene ring.

-

C-H Stretches: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the downfield region, typically between δ 7.5 and 8.5 ppm . Their exact chemical shifts and coupling patterns will be influenced by the electronic effects of the nitro, methyl, and benzoyl chloride groups.

-

Methyl Protons (-CH₃): The methyl group protons will appear as a singlet in the upfield region, likely around δ 2.4-2.6 ppm .

-

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

-

Carbonyl Carbon (-COCl): This carbon is highly deshielded and will appear significantly downfield, in the range of δ 165-175 ppm .

-

Aromatic Carbons (C-NO₂ and C-CH₃): The carbon atom attached to the electron-withdrawing nitro group will be downfield, while the carbon attached to the methyl group will be slightly upfield relative to the other aromatic carbons. The aromatic carbons are expected in the range of δ 120-155 ppm .

-

Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the upfield region, typically around δ 20-22 ppm .

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 199.59). Due to the presence of chlorine, a characteristic isotopic peak (M+2) will be observed at m/z ≈ 201.59, with an intensity of approximately one-third that of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Key Fragmentation Pathways: Common fragmentation patterns for nitroaromatic compounds involve the loss of the nitro group (NO₂) or a nitro radical (NO·).[12][13][14] A significant fragmentation pathway for benzoyl chlorides is the loss of the chlorine atom to form an acylium ion. Therefore, prominent fragments might be observed corresponding to:

-

[M - Cl]⁺: Loss of the chlorine atom (m/z ≈ 164).

-

[M - NO₂]⁺: Loss of the nitro group (m/z ≈ 153).

-

Further fragmentation of the aromatic ring structure.

-

Experimental Protocols for Physical Property Determination

To ensure the generation of reliable and reproducible data, standardized experimental protocols must be followed. The methodologies described below are designed to be self-validating systems for the determination of the physical properties of this compound.

Melting Point Determination (Capillary Method)

Causality: The melting point is determined by heating a small, powdered sample in a capillary tube within a calibrated apparatus. The temperature at which the solid transitions to a liquid is observed. A sharp, well-defined melting range is a strong indicator of sample purity.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount of material (2-3 mm in height).

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating and Observation:

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (68-70 °C).

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted.

-

-

Reporting: Report the melting point as a range from the onset of melting to the completion of melting.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Vacuum Distillation)

Causality: Due to the thermal sensitivity of this compound, its boiling point must be determined under reduced pressure to avoid decomposition. Vacuum distillation lowers the boiling point by reducing the external pressure that the liquid's vapor pressure must overcome to boil.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a vacuum distillation apparatus using oven-dried glassware. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Charging: Charge the round-bottom flask with the this compound sample and a magnetic stir bar.

-

Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge. Slowly and carefully apply the vacuum to the desired pressure.

-

Heating: Begin heating the distillation flask gently using a heating mantle.

-

Observation and Data Collection:

-

Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask.

-

Record the pressure from the vacuum gauge.

-

Continue distillation until a stable temperature is observed.

-

-

Reporting: Report the boiling point as a temperature at a specific pressure (e.g., 150 °C at 10 mmHg).

Caption: Workflow for Vacuum Boiling Point Determination.

Safety, Handling, and Storage

Trustworthiness: As a reactive acyl chloride containing a nitro group, this compound presents several hazards. Adherence to strict safety protocols is non-negotiable.

-

Hazards: This compound is expected to be corrosive and cause severe skin burns and eye damage.[15] It is a lachrymator and is harmful if inhaled or swallowed. Due to its reactivity with water, it can release hydrogen chloride gas, which is also corrosive and an irritant to the respiratory system.[6]

-

Handling:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (such as nitrile), and tightly sealed safety goggles or a face shield.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Keep away from water and other protic solvents to prevent violent reactions and decomposition.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

The storage area should be designated for corrosive materials.

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

-

Conclusion

This compound is a reactive chemical intermediate with distinct physical properties shaped by its unique substitution pattern. This guide has provided a detailed examination of its known physical constants, an analysis of its expected spectral characteristics, and robust protocols for their experimental determination. A thorough understanding of these properties, coupled with stringent adherence to safety protocols, is essential for the successful and safe application of this compound in research and development.

References

-

Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-4-nitrobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. Retrieved from [Link]

-

YouTube. (2022, November 26). Boiling Point Under Vacuum: Detailed Explanations [Video]. Retrieved from [Link]

-

Chemistry Land. (n.d.). Infrared spectra of acid chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Acyl Halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR of fatty acyl chlorides [Image]. Retrieved from [Link]

-

YouTube. (2022, September 13). Estimation of Solvent Boiling Points based on Vacuum [Video]. Retrieved from [Link]

-

Quora. (2018, January 6). What is the formula to figure a boiling point in a vacuum? Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrobenzoyl chloride. Retrieved from [Link]

-

PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

-

SlidePlayer. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from [Link]

-

BYJU'S. (n.d.). Formation of Acid Chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of California, Davis. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

- Google Patents. (n.d.). US4153632A - 2-Methyl-3-nitrobenzophenone.

- Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

-

ResearchGate. (n.d.). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

-

PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. Retrieved from [Link]

-

Tradeindia. (n.d.). This compound Cas:66232-57-3 - Grade: Medicine Grade. Retrieved from [Link]

-

Chemsrc. (2025, September 15). 2-methyl-6-nitrobenzaldehyde | CAS#:107096-52-6. Retrieved from [Link]

-

Chemsrc. (2025, August 24). 2-Nitrobenzoyl chloride | CAS#:610-14-0. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. anaxlab.com [anaxlab.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound Cas:66232-57-3 - Grade: Medicine Grade at Best Price in Ningbo | Ningbo Inno Pharmchem Co., Ltd. [tradeindia.com]

- 5. US4153632A - 2-Methyl-3-nitrobenzophenone - Google Patents [patents.google.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 11. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Methyl-6-nitrobenzoyl chloride chemical structure and CAS number

An In-depth Technical Guide to 2-Methyl-6-nitrobenzoyl chloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and applications of this compound.

Introduction: A Versatile but Challenging Synthetic Intermediate

This compound is a substituted aromatic acyl chloride, a class of compounds renowned for their high reactivity and utility as acylating agents in organic synthesis.[1] The unique positioning of the methyl and nitro groups ortho to the acyl chloride functionality imparts specific steric and electronic characteristics that define its reactivity profile. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent.[2] However, the adjacent methyl group introduces significant steric hindrance, which can modulate its reactivity and influence the feasibility of certain transformations. This guide provides an in-depth analysis of its structure, properties, synthesis, and safe handling, with a focus on its practical application in complex molecule synthesis.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount for any chemical reagent. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

CAS Number : 66232-57-3[3][4][5][6][7]

The structural arrangement of the methyl, nitro, and acyl chloride groups on the benzene ring dictates the molecule's physical and chemical behavior.

Caption: Chemical Structure of this compound

A summary of its key physicochemical properties is provided below.

| Property | Value | Source(s) |

| CAS Number | 66232-57-3 | [3],[4],[5],[6],[7] |

| Molecular Formula | C₈H₆ClNO₃ | [3],[5],[6] |

| Molecular Weight | 199.59 g/mol | [5],[8],[6],[9] |

| IUPAC Name | This compound | [7] |

| Synonyms | 6-Nitro-o-toluoyl Chloride | [5],[7] |

| SMILES | O=C(Cl)C1=C(=O)C=CC=C1C | [4],[6] |

| InChI Key | ZMAJSTDJAIVHGZ-UHFFFAOYSA-N | [5],[7] |

Synthesis and Purification

The primary and most direct route to synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 2-methyl-6-nitrobenzoic acid.

Synthesis of 2-Methyl-6-nitrobenzoic Acid (Precursor)

The precursor, 2-methyl-6-nitrobenzoic acid, can be challenging to synthesize selectively. A common method involves the oxidation of 3-nitro-o-xylene. One patented method describes using dilute nitric acid and oxygen as an oxidant to co-produce 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid, which then require separation.[10] This process is advantageous as it avoids the high risks associated with using concentrated nitric acid.[10] The separation of the isomers can be achieved through processes like esterification followed by pH adjustment and extraction.[10]

Chlorination of 2-Methyl-6-nitrobenzoic Acid

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic chemistry.[1] Thionyl chloride (SOCl₂) is the most common and cost-effective reagent for this purpose.[11][12] The reaction proceeds by converting the carboxylic acid into a highly reactive chlorosulfite intermediate, which then collapses to form the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) gas.

Causality of Experimental Choices:

-

Reagent: Thionyl chloride is used in excess to serve as both the reactant and the solvent, driving the reaction to completion according to Le Châtelier's principle.[12]

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.[12] The gaseous byproducts (SO₂ and HCl) are expelled from the reaction mixture, further ensuring the forward reaction is favored.[11]

-

Inert Atmosphere: The reaction is conducted under a nitrogen or argon atmosphere to prevent the highly reactive acyl chloride from hydrolyzing back to the carboxylic acid upon contact with atmospheric moisture.[12]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar substituted benzoyl chlorides and should be adapted and optimized with appropriate laboratory safety measures.[12]

-

Setup: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., a beaker with a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases. Ensure all glassware is thoroughly dried.

-

Charging the Flask: Under an inert atmosphere (e.g., nitrogen), charge the flask with 2-methyl-6-nitrobenzoic acid (1.0 equivalent).

-

Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (approx. 3.0-4.0 equivalents) to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation, often under reduced pressure.[12]

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.[13]

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by the interplay of electronic and steric effects from its substituents.

-

Electronic Effects: The strongly electron-withdrawing nitro group at the ortho-position increases the partial positive charge on the carbonyl carbon. This enhances its electrophilicity, making it highly susceptible to nucleophilic attack and thus more reactive than unsubstituted benzoyl chloride.[2][14]

-

Steric Hindrance: The methyl group, also at an ortho position, provides significant steric bulk around the reaction center. This can hinder the approach of large nucleophiles, potentially slowing down reaction rates compared to less hindered isomers like 2-methyl-4-nitrobenzoyl chloride.[15] This steric effect can be exploited to achieve selectivity in certain reactions.

Key Applications in Synthesis

As a highly reactive acylating agent, this compound is a valuable building block for introducing the 2-methyl-6-nitrobenzoyl moiety into molecules. This is particularly relevant in the synthesis of pharmaceuticals and other complex organic compounds.[5]

Its primary reactions involve nucleophilic acyl substitution with various nucleophiles:

-

Amide Formation: Reacts with primary and secondary amines to form amides.[16]

-

Ester Formation: Reacts with alcohols to form esters.[16]

-

Friedel-Crafts Acylation: Can be used to acylate aromatic rings, although the deactivating nitro group might require harsh conditions.

While specific, high-profile applications for the 2-methyl-6-nitro isomer are not as widely documented as for other isomers (like the 2-methyl-4-nitro isomer used in the synthesis of Tolvaptan), its utility as a "bulk drug intermediate" indicates its role in the proprietary synthesis pipelines for various active pharmaceutical ingredients (APIs).[1][5]

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. Based on data for similar compounds, it is classified as corrosive and potentially toxic.[4]

-

Corrosivity: Like all acyl chlorides, it reacts violently with water and other protic solvents, releasing corrosive hydrogen chloride (HCl) gas.[17] This reaction is also responsible for its corrosive effects on skin and eyes, causing severe burns.[4]

-

Toxicity: The presence of the nitroaromatic group suggests potential toxicity. Handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.

-

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials.[18] The container must be kept tightly sealed under an inert atmosphere.

Hazard Statements: H314 (Causes severe skin burns and eye damage), H341 (Suspected of causing genetic defects), H290 (May be corrosive to metals).[4]

Conclusion

This compound is a potent but sterically hindered acylating agent. Its unique substitution pattern provides a specific reactivity profile that can be leveraged by synthetic chemists in the construction of complex molecular architectures, particularly within the pharmaceutical industry. A thorough understanding of its synthesis from 2-methyl-6-nitrobenzoic acid, coupled with a rigorous adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

- Google Patents. (2020). CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.

- Google Patents. (2016). CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.

-

Autech Industry Co.,Limited. (n.d.). This compound CAS 66232-57-3. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrobenzoyl chloride. Retrieved from [Link]

-

ResearchGate. (2008). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-4-nitrobenzoyl chloride. Retrieved from [Link]

-

Fisher Scientific. (n.d.). CAS RN 66232-57-3. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

- Google Patents. (2005). US6844468B2 - Process for preparing substituted benzoyl chlorides.

-

ResearchGate. (2019). Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-2-nitrobenzoyl chloride. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. 66232-57-3|2-Methyl-6-nitrobenzoylchloride|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. anaxlab.com [anaxlab.com]

- 7. CAS RN 66232-57-3 | Fisher Scientific [fishersci.com]

- 8. 2-Methyl-4-nitrobenzoyl chloride | C8H6ClNO3 | CID 12846485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Methyl-2-nitrobenzoyl chloride | C8H6ClNO3 | CID 3016013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 11. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. US6844468B2 - Process for preparing substituted benzoyl chlorides - Google Patents [patents.google.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. researchgate.net [researchgate.net]

- 18. This compound CAS:66232-57-3 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

An In-depth Technical Guide to the Synthesis of 2-Methyl-6-nitrobenzoyl chloride from 2-methyl-6-nitrobenzoic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-6-nitrobenzoyl chloride, a critical intermediate in pharmaceutical and agrochemical research. The document details the conversion of 2-methyl-6-nitrobenzoic acid to its corresponding acyl chloride, with a primary focus on the use of thionyl chloride as the chlorinating agent. We will explore the underlying reaction mechanism, provide a detailed and field-tested experimental protocol, and discuss essential safety considerations, purification techniques, and analytical characterization methods. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to perform this synthesis efficiently and safely, ensuring a high-purity product for downstream applications.

Introduction: The Significance of this compound

Aromatic acyl chlorides are highly reactive and versatile intermediates in organic synthesis, serving as powerful acylating agents.[1] Their heightened reactivity compared to their parent carboxylic acids makes them indispensable for the formation of esters, amides, and other carbonyl derivatives, often under milder conditions.[1][2]

This compound (C8H6ClNO3) is a particularly valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][3] The presence of the nitro group, a strong electron-withdrawing group, significantly increases the electrophilicity of the carbonyl carbon, rendering the molecule highly reactive towards nucleophiles.[1] The ortho-methyl group, in turn, introduces steric hindrance that can influence the regioselectivity of subsequent reactions. This unique combination of electronic and steric factors makes this compound a key component in the targeted synthesis of novel compounds.

This guide will focus on the reliable and scalable conversion of 2-methyl-6-nitrobenzoic acid to this compound. The primary method discussed will be the reaction with thionyl chloride (SOCl₂), a widely used and effective reagent for this transformation.[1][2]

The Underlying Chemistry: Mechanism of Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic and well-established reaction in organic chemistry.[4] The process involves a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is transformed into a superior leaving group.

The reaction is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride.[4] This is followed by the departure of a chloride ion and subsequent intramolecular rearrangement, which ultimately leads to the formation of the acyl chloride and the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).

The key steps in the mechanism are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of 2-methyl-6-nitrobenzoic acid attacks the sulfur atom of thionyl chloride.

-

Formation of a Chlorosulfite Intermediate: This initial attack forms a highly reactive chlorosulfite intermediate.

-

Nucleophilic Acyl Substitution: A chloride ion, generated in the previous step, acts as a nucleophile and attacks the carbonyl carbon of the intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, leading to the formation of the final product, this compound, and the release of sulfur dioxide and a chloride ion.

-

Proton Transfer: The liberated chloride ion deprotonates the intermediate to form hydrogen chloride gas.

The evolution of gaseous byproducts (SO₂ and HCl) helps to drive the reaction to completion according to Le Châtelier's principle.

Visualizing the Process

Reaction Mechanism

Caption: The reaction mechanism for the synthesis of this compound.

Experimental Workflow

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Field-Proven Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving thionyl chloride must be conducted in a well-ventilated fume hood due to its toxicity and corrosive nature.[5][6][7][8][9]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Purity |

| 2-Methyl-6-nitrobenzoic acid | 181.15 | 10.0 g (0.055 mol) | >98% |

| Thionyl chloride (SOCl₂) | 118.97 | 20 mL (excess) | >99% |

| Anhydrous Toluene | - | 50 mL | ACS Grade |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10.0 g of 2-methyl-6-nitrobenzoic acid. The reflux condenser should be fitted with a calcium chloride drying tube connected to a gas trap to neutralize the evolving HCl and SO₂ gases.

-

Addition of Thionyl Chloride: Carefully add 20 mL of thionyl chloride to the flask containing the carboxylic acid.

-

Reaction Execution: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure.

-

Azeotropic Removal of Traces: To ensure complete removal of thionyl chloride, add 20 mL of anhydrous toluene to the residue and evaporate the solvent under reduced pressure. Repeat this step to ensure all volatile impurities are removed.[10]

-

Purification: The crude this compound can be purified by vacuum distillation. Collect the fraction that distills at the appropriate boiling point. Alternatively, if the product is a solid, recrystallization from a suitable solvent like hexane can be employed.[1]

Safety: A Self-Validating System

The synthesis of this compound involves hazardous materials that require strict adherence to safety protocols. A self-validating safety system ensures that each step is conducted with the utmost care to prevent exposure and accidents.

Thionyl Chloride: A Primary Hazard

Thionyl chloride is a highly corrosive and toxic substance.[6][7][9] It reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride.[5][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][7] Work should be performed exclusively in a certified chemical fume hood.[9]

-

Handling and Storage: Store thionyl chloride in a cool, dry, and well-ventilated area, away from water and incompatible materials.[5][6] Containers should be kept tightly closed.

-

Spill and Emergency Procedures: In case of a spill, evacuate the area and use an appropriate absorbent material for cleanup. Do not use water to clean up spills.[8] Emergency eyewash stations and safety showers should be readily accessible.[5]

Product Hazards

This compound is also a corrosive compound and a lachrymator.[11] It can cause severe skin burns and eye damage.[11][12][13]

-

Handling: Handle the product with the same level of care as thionyl chloride, using appropriate PPE.

-

Storage: Store the purified product in a tightly sealed container under an inert atmosphere to prevent hydrolysis from atmospheric moisture.[14]

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed through various analytical techniques.

Expected Yield and Physical Properties

| Property | Value |

| Theoretical Yield | ~10.9 g |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Molecular Formula | C₈H₆ClNO₃[15] |

| Molecular Weight | 199.59 g/mol [14] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons and the methyl group protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbon and the aromatic carbons.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ is indicative of the C=O stretch of the acyl chloride.

Conclusion: A Gateway to Innovation

The synthesis of this compound from 2-methyl-6-nitrobenzoic acid is a fundamental and enabling transformation in the field of medicinal and agricultural chemistry. By understanding the underlying mechanism, adhering to a robust experimental protocol, and prioritizing safety, researchers can reliably produce this valuable intermediate. The high reactivity and unique structural features of this compound will continue to make it a cornerstone for the development of novel and impactful molecules.

References

-

New Jersey Department of Health. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Chloro-6-nitro-benzoic acid chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrobenzoyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

-

Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H6ClNO3). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound CAS 66232-57-3. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF 2-[TRANS-2-(4-FLUOROPHENYL)VINYL]-3-NITROBENZOIC ACID AND 2-(4-FLUOROPHENYL)-5-NITRO-3-PHENYL-2,3-DIHYDRO-1H-INDAZOLE. Retrieved from [Link]

-

Veeprho. (n.d.). 2-Methyl-4-nitrobenzoyl chloride | CAS 30459-70-2. Retrieved from [Link]

-

ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. This compound CAS:66232-57-3 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nj.gov [nj.gov]

- 6. westliberty.edu [westliberty.edu]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. lanxess.com [lanxess.com]

- 10. prepchem.com [prepchem.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. veeprho.com [veeprho.com]

- 15. PubChemLite - this compound (C8H6ClNO3) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-6-nitrobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-6-nitrobenzoyl chloride (C₈H₆ClNO₃), a key chemical intermediate. Due to the limited availability of direct experimental spectra for this specific compound, this document leverages empirical data from structurally similar molecules and established spectroscopic principles to provide a robust predictive and comparative overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

This compound is a substituted aromatic compound featuring a highly reactive acyl chloride group. The electronic and steric effects of the ortho-methyl and ortho-nitro substituents create a unique chemical environment, influencing its reactivity and spectroscopic signature. Understanding these spectral characteristics is paramount for reaction monitoring, quality control, and structural verification in synthetic chemistry. This guide explains the causality behind expected spectral features, grounding predictions in data from analogous compounds to ensure scientific integrity.

Molecular Structure and Key Features

The unique substitution pattern of this compound dictates its spectral properties. The electron-withdrawing nature of the nitro (-NO₂) and benzoyl chloride (-COCl) groups, combined with the electron-donating effect of the methyl (-CH₃) group, results in a distinct electronic distribution across the aromatic ring. Furthermore, the steric hindrance introduced by two ortho substituents influences bond angles and rotations, which can be reflected in the spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, based on the analysis of related compounds such as 2-methyl-4-nitrobenzoyl chloride and 2-chloro-6-nitrobenzoyl chloride.[1][2]

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra for compounds like this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with 16-32 scans. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Acquisition: Acquire the spectrum with 1024 or more scans. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹H NMR Data

The aromatic region of the ¹H NMR spectrum is expected to show three distinct proton signals. The chemical shifts are influenced by the strong deshielding effects of the adjacent nitro and acyl chloride groups. Aromatic protons generally appear in the range of 6.5-8.5 ppm.[2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 8.2 | Doublet (d) | 1H | H-3 | Ortho to the strongly electron-withdrawing -NO₂ group and meta to the -CH₃ group. |

| ~ 7.8 - 8.0 | Triplet (t) | 1H | H-4 | Flanked by two protons, expected to show coupling to both H-3 and H-5. |

| ~ 7.6 - 7.8 | Doublet (d) | 1H | H-5 | Ortho to the electron-donating -CH₃ group and meta to the -NO₂ group, thus appearing more upfield. |

| ~ 2.7 | Singlet (s) | 3H | -CH₃ | The methyl protons are benzylic and appear as a singlet as there are no adjacent protons. Based on data for 2-methylbenzoyl chloride.[3] |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on each of the eight unique carbon atoms in the molecule. The carbonyl carbon of the acyl chloride is highly deshielded and appears significantly downfield. For similar compounds like 2-chloro-6-nitrobenzoyl chloride, this peak is observed around 170 ppm.[2]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 | C=O | The carbonyl carbon of the acyl chloride is highly deshielded. |

| ~ 148 | C-NO₂ | The carbon atom attached to the nitro group is significantly deshielded. |

| ~ 142 | C-CH₃ | The carbon attached to the methyl group is deshielded by the aromatic ring. |

| ~ 135 | C-COCl | The carbon atom attached to the acyl chloride group. |

| ~ 133 | C-4 | Aromatic CH carbon. |

| ~ 130 | C-5 | Aromatic CH carbon. |

| ~ 125 | C-3 | Aromatic CH carbon. |

| ~ 22 | -CH₃ | The methyl carbon, appearing in the typical aliphatic region. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorptions corresponding to the carbonyl group of the acyl chloride and the nitro group.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a low-melting solid, a thin film can be prepared by placing a small amount of the neat sample between two potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for rapid analysis.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

Predicted IR Data

The key diagnostic bands are summarized in the table below, with expected wavenumber ranges based on data for 2-methyl-4-nitrobenzoyl chloride and general values for these functional groups.[1]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 1770 - 1815 | C=O Stretch | Acyl Chloride (-COCl) | Strong |

| 1500 - 1560 | Asymmetric Stretch | Nitro (-NO₂) | Strong |

| 1300 - 1370 | Symmetric Stretch | Nitro (-NO₂) | Strong |

| 3000 - 3100 | C-H Stretch | Aromatic Ring | Medium-Weak |

| 1450 - 1600 | C=C Stretch | Aromatic Ring | Medium-Variable |

| 2850 - 2960 | C-H Stretch | Methyl (-CH₃) | Medium-Weak |

The high frequency of the C=O stretch is characteristic of acyl chlorides, a consequence of the electron-withdrawing effect of the adjacent chlorine atom.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: Mass spectral data is typically acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Ionization: A standard electron energy of 70 eV is used.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data

The molecular weight of this compound is 199.59 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 199. Due to the presence of a chlorine atom, a characteristic isotopic peak at M+2 (m/z 201) with an intensity of approximately one-third of the molecular ion peak is a key diagnostic feature.[1]

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound.

-

[M]⁺˙ (m/z 199/201): The molecular ion peak, showing the characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.

-

[M-Cl]⁺ (m/z 164): Loss of the chlorine radical, a common fragmentation for acyl chlorides, resulting in a benzoyl cation.

-

[M-NO₂]⁺ (m/z 153): Loss of the nitro group, a typical fragmentation for aromatic nitro compounds.

-

[M-Cl-CO]⁺ (m/z 136): Subsequent loss of carbon monoxide from the benzoyl cation.

Synthesis and Purity Considerations

This compound is typically synthesized from its corresponding carboxylic acid, 2-methyl-6-nitrobenzoic acid, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The purity of the final product is crucial for its use in subsequent reactions. Potential impurities arising from the synthesis could include the starting carboxylic acid or byproducts from side reactions. The spectroscopic methods outlined in this guide are essential for verifying the purity of the synthesized compound. For example, the presence of the starting carboxylic acid would be indicated by a broad O-H stretch in the IR spectrum (around 3000 cm⁻¹) and a carboxylic acid proton signal in the ¹H NMR spectrum (typically >10 ppm).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By synthesizing data from closely related analogs and applying fundamental spectroscopic principles, we have outlined the expected key features in ¹H NMR, ¹³C NMR, IR, and MS analyses. These data and interpretations serve as a valuable resource for researchers in confirming the structure and assessing the purity of this important synthetic intermediate, thereby upholding the principles of scientific integrity and enabling robust drug development and chemical research.

References

-

PubChem. (n.d.). 2-Nitrobenzoyl chloride. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Reactivity of 2-Methyl-6-nitrobenzoyl chloride with nucleophiles

An In-depth Technical Guide to the Reactivity of 2-Methyl-6-nitrobenzoyl Chloride with Nucleophiles

Abstract

This compound is a highly reactive acylating agent whose chemical behavior is dictated by a fascinating interplay of electronic activation and steric hindrance. The presence of a strongly electron-withdrawing nitro group at the ortho-position significantly enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack. Conversely, the adjacent methyl group imposes considerable steric congestion, modulating the accessibility of the reactive center. This guide provides a comprehensive analysis of these competing factors, detailing the reactivity of this compound with various nucleophiles, outlining robust experimental protocols, and offering field-proven insights for researchers in synthetic chemistry and drug development.

Introduction: Structural and Physicochemical Properties

This compound (C₈H₆ClNO₃) is a substituted aromatic acyl chloride. At room temperature, it typically appears as a yellowish-brown liquid or low-melting solid with a pungent odor.[1] Its reactivity profile is a direct consequence of the substituents on the benzoyl core.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO₃ | [1] |

| Molecular Weight | 199.59 g/mol | [1] |

| Melting Point | 42 °C | [1] |

| Boiling Point | 311.9°C at 760 mmHg | [1] |

| Density | 1.386 g/cm³ | [1] |

The core of its chemical personality lies in the ortho-positioning of the methyl and nitro groups, which creates a unique electronic and steric environment around the acyl chloride functional group.

Core Reactivity Principles: An Interplay of Effects

The reactivity of benzoyl chlorides in nucleophilic acyl substitution is governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group (Cl⁻). In this compound, the substituents introduce powerful, albeit opposing, influences.

Electronic Activation by the Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group, operating through both inductive (-I) and resonance (-M or -R) effects.[2][3] This strong electron withdrawal pulls electron density away from the aromatic ring and, critically, from the carbonyl carbon.[2] This effect significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it a highly attractive target for nucleophiles.[4] Consequently, the molecule is electronically "activated" for nucleophilic attack compared to unsubstituted benzoyl chloride.[5][6]

Steric Hindrance from the Methyl Group

The methyl group (-CH₃) at the adjacent ortho-position introduces significant steric bulk around the reaction center.[7] This steric hindrance can physically impede the trajectory of an incoming nucleophile as it attempts to attack the carbonyl carbon.[8] This effect is particularly pronounced for larger, bulkier nucleophiles. The interplay between electronic activation and steric hindrance is the central theme governing the molecule's reactivity.

Caption: Interplay of activating electronic effects and deactivating steric effects.

The Mechanism: Nucleophilic Acyl Substitution

Like other acyl chlorides, this compound reacts with nucleophiles via a two-step nucleophilic acyl substitution mechanism, often termed an addition-elimination pathway.[9][10]

-

Nucleophilic Attack (Addition): The nucleophile (Nu:) attacks the highly electrophilic carbonyl carbon. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.[11] This step is typically the rate-determining step of the reaction.[9]

-

Leaving Group Elimination: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the carbonyl π-bond, and in doing so, expels the most stable leaving group, which is the chloride ion (Cl⁻).[9][11]

Caption: General mechanism for nucleophilic acyl substitution.

Reactions with Common Nucleophiles

The outcome and rate of the reaction depend heavily on the nature of the nucleophile.

Aminolysis (Reaction with Amines)

The reaction with primary or secondary amines yields N-substituted 2-methyl-6-nitrobenzamides.[4] This reaction is typically rapid and exothermic.

-

Expert Insight: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is almost always included in these reactions.[12] Its purpose is not to catalyze the reaction but to act as an acid scavenger. The reaction produces one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Using a tertiary amine prevents this by forming a non-reactive ammonium salt (e.g., Et₃NH⁺Cl⁻).

Alcoholysis (Reaction with Alcohols)

Alcohols react to form the corresponding 2-methyl-6-nitrobenzoate esters.[4] The reaction rate is generally slower than aminolysis due to the lower nucleophilicity of alcohols compared to amines.

-

Expert Insight: These reactions may require heating or the use of a catalyst to proceed at a reasonable rate, especially with sterically hindered secondary or tertiary alcohols.[13] Pyridine or 4-(dimethylamino)pyridine (DMAP) can be used as nucleophilic catalysts. They react first with the acyl chloride to form a highly reactive acylpyridinium salt, which is then attacked by the alcohol.

Hydrolysis (Reaction with Water)

This compound reacts readily with water to form 2-methyl-6-nitrobenzoic acid. This is often an undesirable side reaction.[2]

-

Trustworthiness Validation: Due to its high reactivity, the compound is sensitive to atmospheric moisture.[2] Therefore, all reactions should be conducted under anhydrous conditions (e.g., using dried solvents and glassware) under an inert atmosphere (N₂ or Ar) to prevent competitive hydrolysis, which would lower the yield of the desired product and complicate purification.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, incorporating steps for monitoring and purification.

Protocol 1: Synthesis of N-benzyl-2-methyl-6-nitrobenzamide (Aminolysis)

This protocol details the reaction with a primary amine, using triethylamine as an acid scavenger.

Caption: Experimental workflow for the synthesis of an N-substituted amide.

Methodology:

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes. A precipitate (triethylamine hydrochloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the consumption of the starting amine by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any acidic byproduct), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification & Validation: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Kinetic Analysis of Alcoholysis via Conductance

This protocol allows for the determination of pseudo-first-order rate constants for the reaction with an alcohol, which serves as both the nucleophile and the solvent.[13]

Principle: The reaction produces one equivalent of HCl for every mole of ester formed. Since HCl is the only significantly conducting species in the reaction mixture, the rate of its formation can be followed by measuring the change in conductivity of the solution over time.[13]

Methodology:

-

Setup: Place a known, large excess of the desired anhydrous alcohol (e.g., n-propanol) in a thermostated reaction vessel equipped with a conductivity probe and a magnetic stirrer. Allow the system to reach thermal equilibrium (e.g., 25.0 °C).

-

Initiation: Prepare a concentrated stock solution of this compound in a small amount of the same alcohol. At time t=0, inject a small, precise volume of the stock solution into the stirred alcohol to initiate the reaction. The final concentration of the acyl chloride should be low enough that it is the limiting reagent.

-

Data Acquisition: Record the conductivity of the solution at regular time intervals until the value stabilizes, indicating the reaction is complete (t=∞).

-

Data Analysis:

-

The pseudo-first-order rate constant (k') can be determined by plotting ln(C∞ - Ct) versus time (t), where C∞ is the conductivity at completion and Ct is the conductivity at time t.

-

The slope of this plot will be equal to -k'.

-

This method allows for a quantitative comparison of reactivity with different alcohols or under different temperature conditions.

-

Overcoming Steric Hindrance: Practical Strategies

When reacting this compound with bulky nucleophiles where steric hindrance dominates, several strategies can be employed to drive the reaction to completion.

| Strategy | Rationale & Causality | Reference |

| Increase Temperature | Provides the necessary activation energy to overcome the steric barrier. Care must be taken to avoid side reactions or degradation at excessive temperatures. | [14] |

| Use a Potent Catalyst | For alcoholysis, a nucleophilic catalyst like DMAP can form a more reactive acylpyridinium intermediate that is less sterically demanding and more susceptible to attack by the hindered alcohol. | [15] |

| Change Solvent | Switching to a polar aprotic solvent like DMF or DMSO can help to better solvate the transition state, potentially lowering the activation energy barrier. | [8] |

| Use Activating Agents | For esterifications, converting the parent carboxylic acid to a mixed anhydride using a reagent like 2-methyl-6-nitrobenzoic anhydride itself can facilitate the reaction with a hindered alcohol. | [15] |

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is a textbook example of competing electronic and steric effects. The ortho-nitro group renders the carbonyl carbon highly electrophilic, while the ortho-methyl group provides a significant steric shield. A thorough understanding of these principles allows the synthetic chemist to select appropriate nucleophiles, reaction conditions, and catalysts to achieve desired transformations efficiently. By employing anhydrous conditions, appropriate acid scavengers for aminolysis, and catalytic activation for less reactive nucleophiles, this reagent can be effectively utilized to synthesize a wide range of amides and esters crucial to the pharmaceutical and materials science industries.

References

-

Chemistry Stack Exchange . (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Available at: [Link]

-

Bentley, T.W., et al. (2012). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules. Available at: [Link]

-

Pearson+ . Propose mechanisms for the nucleophilic acyl substitutions. Study Prep. Available at: [Link]

-

Chemistry LibreTexts . (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Available at: [Link]

-

PrepChem.com . Synthesis of 2-nitrobenzoyl chloride. Available at: [Link]

- Google Patents. US4593144A - Process for preparing substituted benzotrichloride compounds.

-

Quora . Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?. Available at: [Link]

-

Organic Syntheses . m-NITROBENZAZIDE. Coll. Vol. 3, p.646 (1955); Vol. 21, p.84 (1941). Available at: [Link]

-

NCERT . Amines. Chemistry Part II, Unit 13. Available at: [Link]

-

Frontiers in Chemistry . (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Available at: [Link]

-

Master Organic Chemistry . (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]

-

PubMed . (2002). The ultrasonically induced reaction of benzoyl chloride with nitrobenzene: an unexpected sonochemical effect and a possible mechanism. Ultrason Sonochem. Available at: [Link]

-

Canadian Science Publishing . (2020). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Journal of Chemistry. Available at: [Link]

-

Quora . What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?. Available at: [Link]

-

PrepChem.com . Synthesis of 2-methyl-5-nitrobenzoyl chloride. Available at: [Link]

-

LookChem . Cas 66232-57-3, this compound. Available at: [Link]

-

ResearchGate . (2002). The ultrasonically induced reaction of benzoyl chloride with nitrobenzene: an unexpected sonochemical effect and a possible mechanism. Available at: [Link]

-

Chad's Prep (YouTube) . (2021). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. Available at: [Link]

-

Canadian Journal of Chemistry . (2020). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Available at: [Link]

-

UNI ScholarWorks . (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science. Available at: [Link]

-

Professor Dave Explains (YouTube) . (2020). 21.7 Nucleophilic Acyl Substitution. Available at: [Link]

-

Chad's Prep® . Introduction to Nucleophilic Acyl Substitution. Available at: [Link]

-

Wikipedia . Nitrile. Available at: [Link]

- Google Patents. US6844468B2 - Process for preparing substituted benzoyl chlorides.

-

PubChem . 2-Methyl-4-nitrobenzoyl chloride. Available at: [Link]

-

PubChem . 2-Nitrobenzoyl chloride. Available at: [Link]

-

PubMed . (1997). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. J Org Chem. Available at: [Link]

-

MDPI . (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Available at: [Link]

-

Organic Chemistry Portal . (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. quora.com [quora.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US4593144A - Process for preparing substituted benzotrichloride compounds - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. prepchem.com [prepchem.com]

- 13. scholarworks.uni.edu [scholarworks.uni.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride [organic-chemistry.org]

A Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in 2-Methyl-6-nitrobenzoyl chloride

Abstract

This technical guide provides an in-depth analysis of the complex electronic and steric interactions within 2-Methyl-6-nitrobenzoyl chloride. The presence of two bulky ortho substituents, a nitro group (-NO₂) and a methyl group (-CH₃), adjacent to the benzoyl chloride moiety creates a unique chemical environment that significantly modulates its reactivity. We will dissect the interplay between the powerful electron-withdrawing inductive and resonance effects of the nitro group and the overriding influence of the "ortho effect," specifically Steric Inhibition of Resonance (SIR). This guide is intended for researchers, chemists, and drug development professionals who utilize substituted acyl chlorides in synthesis and require a deep mechanistic understanding of their behavior.

Introduction: The Role of Substituents in Acyl Chloride Reactivity

Acyl chlorides are highly valuable reactive intermediates in organic synthesis, primarily due to the exceptional electrophilicity of the carbonyl carbon. This reactivity can be precisely tuned by substituents on the aromatic ring. Electron-withdrawing groups (EWGs) typically enhance this electrophilicity, making the acyl chloride more susceptible to nucleophilic attack. The nitro group is one of the most potent EWGs, exerting its influence through two distinct mechanisms: the inductive effect (-I) and the resonance effect (-R).[1]

However, in this compound, the positioning of the nitro and methyl groups ortho to the acyl chloride function introduces significant steric complexities. This guide will demonstrate how these steric factors lead to a phenomenon known as the ortho effect, which can dominate the expected electronic trends and dictate the molecule's ultimate reactivity.

Fundamental Electronic Effects of the Nitro Group

The nitro group deactivates an aromatic ring towards electrophilic attack and enhances the reactivity of associated functional groups towards nucleophiles through a combination of inductive and resonance effects.

-

Inductive Effect (-I): The nitrogen atom in the nitro group is highly electronegative and bears a formal positive charge, strongly pulling electron density away from the attached carbon atom through the sigma bond network. This effect polarizes the entire molecule, increasing the partial positive charge on the carbonyl carbon of the benzoyl chloride group.

-

Resonance Effect (-R): The nitro group can delocalize electron density from the aromatic ring onto its oxygen atoms. This is a powerful deactivating effect that specifically reduces electron density at the ortho and para positions.[2] In a typical scenario, this would significantly increase the electrophilicity of a para-positioned carbonyl group.

Figure 1: The dual electron-withdrawing mechanisms of the nitro group.

The Dominant Influence: Steric Inhibition of Resonance (The Ortho Effect)

While the electronic principles above are fundamental, the substitution pattern of this compound makes a direct application misleading. The "ortho effect" refers to the unique behavior of ortho-substituted benzene derivatives, which is a composite of steric and electronic factors.[3] In this molecule, the steric bulk of the ortho methyl and nitro groups physically prevents the benzoyl chloride group from being coplanar with the benzene ring.[4][5]

This forces the p-orbitals of the carbonyl carbon and the aromatic ring out of alignment, a phenomenon known as Steric Inhibition of Resonance (SIR) .[4]

Consequences of SIR in this compound:

-

Disrupted Carbonyl-Ring Resonance: The resonance interaction between the carbonyl group and the benzene ring is significantly diminished. This is a crucial point, as this resonance normally stabilizes the acyl chloride. By inhibiting it, the carbonyl group becomes more "isolated" and its intrinsic electrophilicity is enhanced.

-

Twisted Nitro Group: Similarly, the nitro group itself is forced to twist out of the plane of the ring due to steric pressure from the adjacent methyl group. This rotation disrupts the overlap of its p-orbitals with the ring's pi system, weakening its powerful -R effect.[6]

-

Steric Hindrance at the Reaction Center: Beyond electronic effects, the two ortho groups create a crowded environment around the carbonyl carbon, physically impeding the approach of nucleophiles.

Figure 2: Steric Inhibition of Resonance in this compound.

Integrated Analysis of Reactivity

The reactivity of this compound is a net result of these competing factors.

| Effect | Source | Impact on Carbonyl Electrophilicity |

| Inductive Effect (-I) | Nitro Group | Increase (strong) |

| Inductive Effect (+I) | Methyl Group | Decrease (weak) |

| Resonance Effect (-R) | Nitro Group | Increase (weakened by SIR) |

| Steric Hindrance | Ortho Groups | Decrease Reactivity (hinders nucleophile approach) |

| SIR of Carbonyl | Ortho Groups | Increase (prevents delocalization into the ring) |

The primary determinant of reactivity in nucleophilic acyl substitution is the electrophilicity of the carbonyl carbon. While the inductive effect of the nitro group and the SIR of the carbonyl group both act to increase this, the steric hindrance at the reaction center presents a significant kinetic barrier to nucleophilic attack.

Kinetic studies on the solvolysis of ortho-nitrobenzoyl chloride have shown that it is often less reactive than its para-isomer in most solvents, a result attributed to steric hindrance outweighing the electronic effects.[7] For this compound, with an additional bulky ortho group, this steric hindrance is expected to be even more pronounced, making it significantly less reactive than simpler, unhindered nitrobenzoyl chlorides despite the powerful EWGs present.

Spectroscopic Profile

The unique structural features of this compound are reflected in its spectroscopic data.

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Feature | Expected Value/Region | Rationale |

|---|---|---|---|

| FT-IR | C=O Stretch | ~1780-1795 cm⁻¹ | The strong -I effect of the nitro group and SIR of the carbonyl prevent electron donation from the ring, strengthening the C=O bond and shifting the stretch to a higher wavenumber compared to benzoyl chloride (~1770 cm⁻¹).[8] |

| FT-IR | Asymmetric NO₂ Stretch | ~1530-1550 cm⁻¹ | Typical region for aromatic nitro groups.[8] |

| ¹H NMR | Aromatic Protons | δ 7.5-8.5 ppm | The aromatic protons are deshielded by the EWGs. The specific splitting pattern will be complex (likely a triplet and a doublet of doublets) due to their meta and para relationships. |

| ¹H NMR | Methyl Protons | δ ~2.5 ppm | A singlet, deshielded by its position on the aromatic ring adjacent to EWGs. |

| ¹³C NMR | Carbonyl Carbon | δ ~166-168 ppm | The carbonyl carbon is highly deshielded. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the conversion of 2-methyl-6-nitrobenzoic acid to the corresponding acyl chloride using thionyl chloride (SOCl₂), a common and effective method.[9][10][11]

Materials:

-

2-Methyl-6-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Gas trap (for HCl and SO₂ byproducts)

-

Rotary evaporator

Procedure:

-